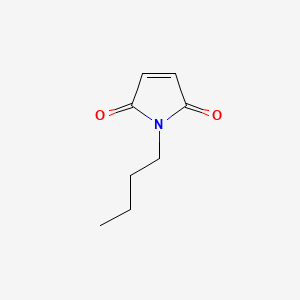

N-Butylmaleimide

Descripción general

Descripción

N-Butylmaleimide is a compound with the molecular formula C8H11NO2 . It is also known by other names such as 1-Butyl-1H-pyrrole-2,5-dione and Maleimide, N-butyl .

Synthesis Analysis

This compound can be synthesized by atom transfer radical polymerization, using functional initiators . The oligomers have been synthesized using protected aromatic or aliphatic amines. The amine-terminated oligomers have been converted into the corresponding maleimide ones .Molecular Structure Analysis

The molecular weight of this compound is 153.18 g/mol . It has a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis

This compound undergoes ring opening together with anionic polymerization in the presence of sodium tert-butoxide at 20°C and butyllithium at -40°C . Unlike the radical-initiated polymerization, it was impossible to obtain anionic copolymers of maleimide and this compound with acrylonitrile and methyl methacrylate .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 243.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 40.5±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 136.7±3.0 cm³ .Aplicaciones Científicas De Investigación

Sulfhydryl-Reactive Crosslinker

N-Butylmaleimide is a type of maleimide, which is a sulfhydryl-reactive chemical group . These groups are used in biomolecular probes for labeling and crosslinking cysteines and other sulfhydryls . The reaction chemistries and biology research applications of this class of reagents are quite diverse .

Protein Conjugation and Labeling

Sulfhydryl groups are present in most proteins but are not as numerous as primary amines; thus, crosslinking via sulfhydryl groups is more selective and precise . Sulfhydryl groups in proteins are often involved in disulfide bonds, so crosslinking at these sites typically does not significantly modify the underlying protein structure or block binding sites .

Control Over Crosslinking Procedures

Combining sulfhydryl-reactive groups with amine-reactive groups to make heterobifunctional crosslinkers provides greater flexibility and control over crosslinking procedures . Sulfhydryl-reactive chemical groups include haloacetyls, maleimides, aziridines, acryloyls, arylating agents, vinyl sulfones, pyridyl disulfides, TNB-thiols and disulfide reducing agents .

Synthesis of Polymaleimides

This compound can be used in the synthesis of polymaleimides . These polymaleimides bearing N-silyl substituents were soluble in many organic solvents including benzene, tetrahydrofuran, dioxane, and chloroform .

Thermal Stability of Polymaleimides

The polymaleimides synthesized from this compound exhibit excellent thermal stability . This makes them suitable for applications that require materials to withstand high temperatures .

Electron-Withdrawing Properties

N-Substituted maleimide derivatives (RMIs) and their polymers have been known to exhibit excellent electron-withdrawing properties based on a rigid five-membered ring . This property can be exploited in various fields such as electronics and photonics .

Mecanismo De Acción

Target of Action

N-Butylmaleimide is known to interact with sulfhydryl groups, which are found in cysteine residues in proteins and peptides . These interactions can modify the function of these proteins, making this compound a useful tool in experimental biochemical studies .

Mode of Action

The compound’s mode of action involves the alkylation of free sulfhydryl groups, which can inhibit the activity of cysteine proteases . This interaction results in the modification of the protein’s function, potentially altering biochemical pathways within the cell .

Biochemical Pathways

This compound can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of this compound and some of its analogues in Candida albicans cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity towards sulfhydryl groups can be affected by the pH of the environment . Additionally, the presence of other compounds in the environment can potentially interfere with this compound’s interactions with its targets .

Safety and Hazards

N-Butylmaleimide is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Propiedades

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.